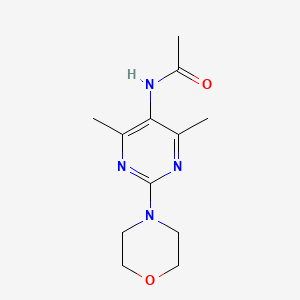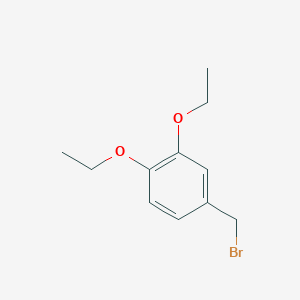![molecular formula C9H14F2O B2703724 (8,8-二氟双环[5.1.0]辛-4-基)甲醇 CAS No. 2219371-36-3](/img/structure/B2703724.png)
(8,8-二氟双环[5.1.0]辛-4-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol: is a chemical compound with the molecular formula C9H14F2O It is characterized by a bicyclic structure with two fluorine atoms attached to the eighth carbon and a hydroxymethyl group at the fourth carbon
科学研究应用
Chemistry: (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties. Fluorinated compounds are known for their ability to enhance the efficacy and selectivity of drugs.
Industry: In the industrial sector, (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol can be used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by fluorine atoms.
安全和危害
“(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol typically involves the fluorination of a bicyclic precursor followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxymethyl group can be introduced via a Grignard reaction using formaldehyde as the carbon source.
Industrial Production Methods: While specific industrial production methods for (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinating agents and other reactive chemicals.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol can be oxidized to form a carboxylic acid using oxidizing agents such as or .
Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like .
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (8,8-Difluorobicyclo[5.1.0]octan-4-yl)carboxylic acid.
Reduction: (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, the fluorine atoms can enhance the binding affinity of the compound to its target proteins, leading to increased potency and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
8,8-Difluorobicyclo[5.1.0]octan-4-one: This compound is similar in structure but lacks the hydroxymethyl group, which can significantly alter its reactivity and applications.
8-Oxabicyclo[3.2.1]octane:
8-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic ring, leading to different biological activities and applications.
Uniqueness: (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance metabolic stability and bioavailability, while the hydroxymethyl group allows for further functionalization and interaction with molecular targets.
属性
IUPAC Name |
(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-3-1-6(5-12)2-4-8(7)9/h6-8,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJNLADVJNGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)
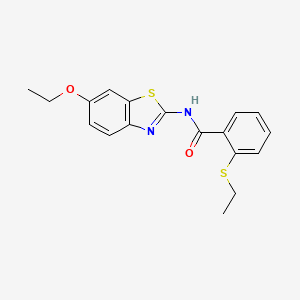
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2703646.png)
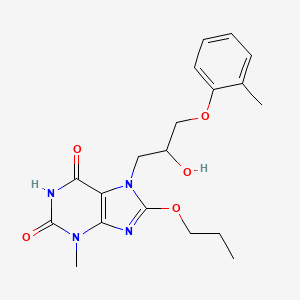
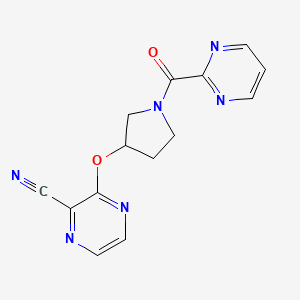
![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)

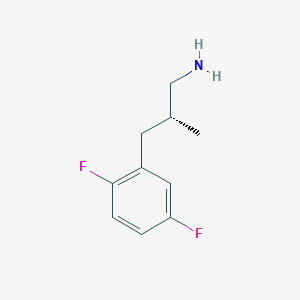

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)
![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)
